molecular formula C9H9ClN6O2 B6023681 4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol

4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol

Cat. No.: B6023681
M. Wt: 268.66 g/mol
InChI Key: WCIJGSVSYOWTIG-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, an iminomethyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The synthesis begins with the formation of the tetrazole ring. This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Iminomethyl Group: The next step involves the introduction of the iminomethyl group. This is typically done by reacting the tetrazole intermediate with formaldehyde and an amine.

    Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the phenol ring. This can be achieved by treating the phenol intermediate with thionyl chloride and methanol under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The iminomethyl group can be reduced to form amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol involves its interaction with specific molecular targets. The tetrazole ring and iminomethyl group are known to interact with enzymes and receptors, modulating their activity. The phenol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]benzaldehyde
  • 2-chloro-6-methoxyphenol
  • 5-aminotetrazole

Uniqueness

4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chloro-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN6O2/c1-18-7-3-5(2-6(10)8(7)17)4-12-16-9(11)13-14-15-16/h2-4,17H,1H3,(H2,11,13,15)/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJGSVSYOWTIG-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=NN=N2)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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